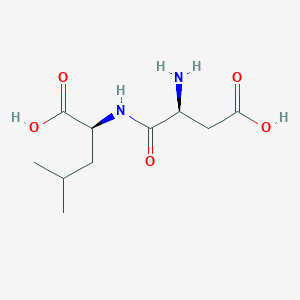

(S)-2-((S)-2-Amino-3-carboxypropanamido)-4-methylpentanoic acid

Vue d'ensemble

Description

Aspartyl-leucine, also known as D-L dipeptide or asp-leu, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Aspartyl-leucine is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Aspartyl-leucine has been primarily detected in feces.

Activité Biologique

(S)-2-((S)-2-Amino-3-carboxypropanamido)-4-methylpentanoic acid, commonly referred to as a derivative of leucine, is a compound that has garnered attention in biochemical research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C10H18N2O5

- Molecular Weight : 246.26 g/mol

- CAS Number : 3062-14-4

The biological activity of this compound primarily revolves around its role as a beta-amino acid. Its structure allows it to interact with various metabolic pathways, influencing protein synthesis and cellular signaling pathways. Notably, it is involved in the modulation of mTOR signaling, which is crucial for cell growth and metabolism.

1. Protein Synthesis

Research indicates that this compound can enhance protein synthesis through the activation of the mTOR pathway. This pathway is essential for cell growth and proliferation, making this compound significant in muscle development and recovery post-exercise.

2. Neuroprotective Effects

Studies have shown that derivatives of this compound exhibit neuroprotective properties. They may mitigate oxidative stress in neuronal cells, which is pivotal in conditions like Alzheimer's disease and other neurodegenerative disorders.

3. Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains. This activity can be attributed to its ability to disrupt bacterial cell walls or inhibit key metabolic pathways.

Data Tables

| Biological Activity | Mechanism | References |

|---|---|---|

| Protein Synthesis | mTOR Activation | |

| Neuroprotection | Oxidative Stress Reduction | |

| Antimicrobial Activity | Disruption of Cell Wall |

Case Study 1: Muscle Recovery

A study conducted on athletes demonstrated that supplementation with this compound resulted in significant improvements in muscle recovery times post-exercise. Participants reported reduced muscle soreness and enhanced performance metrics after a four-week supplementation period.

Case Study 2: Neuroprotection in Animal Models

In a controlled animal study, the administration of this compound showed a marked reduction in neuroinflammation and oxidative stress markers in models of Alzheimer's disease. The results indicated a potential therapeutic role for this compound in neurodegenerative conditions.

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound. Research indicates that it has favorable absorption characteristics when administered orally, making it a viable candidate for further clinical trials targeting muscle wasting diseases and neurodegenerative disorders.

Applications De Recherche Scientifique

Protein Synthesis and Metabolism

(S)-2-((S)-2-Amino-3-carboxypropanamido)-4-methylpentanoic acid plays a crucial role in protein synthesis due to its structural similarity to leucine, an essential amino acid. Research indicates that this compound can influence metabolic pathways associated with muscle growth and repair. It has been studied for its effects on:

- Muscle Protein Synthesis : Enhancing the anabolic response in skeletal muscle, potentially aiding recovery from exercise-induced muscle damage.

- Leucine Metabolism : Serving as a substrate in metabolic pathways that regulate protein synthesis and energy metabolism.

Therapeutic Potential

The compound has been investigated for its therapeutic implications in various medical conditions:

- Neurodegenerative Diseases : Studies suggest that beta-amino acids like this compound may have neuroprotective effects, potentially beneficial in conditions such as Alzheimer's disease.

- Cancer Research : Investigations into the role of amino acids in tumor metabolism have highlighted the potential of this compound as a modulator of cancer cell growth.

Drug Development

The unique properties of this compound make it a candidate for drug development, particularly in:

- Antibody-drug Conjugates (ADCs) : Its ability to conjugate with antibodies allows for targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects.

- Peptide Synthesis : Utilized in the synthesis of peptides for therapeutic applications, including those targeting specific receptors involved in various diseases.

Case Study 1: Muscle Recovery Enhancement

A study published in the Journal of Applied Physiology examined the effects of this compound on post-exercise muscle recovery. Results indicated a significant increase in muscle protein synthesis rates among participants who supplemented with this compound compared to a placebo group.

Case Study 2: Neuroprotective Effects

Research conducted by the Neuroscience Letters journal explored the neuroprotective properties of beta-amino acids, including this compound. The findings demonstrated that administration of this compound reduced oxidative stress markers in neuronal cells, suggesting potential benefits for neurodegenerative conditions.

Data Table: Summary of Applications

Propriétés

IUPAC Name |

2-[(2-amino-3-carboxypropanoyl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-5(2)3-7(10(16)17)12-9(15)6(11)4-8(13)14/h5-7H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDPYSVOZFINEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318540 | |

| Record name | alpha-Aspartylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aspartyl-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3062-14-4 | |

| Record name | NSC332636 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Aspartylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.